Cas no 864754-15-4 (1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-)

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]- structure
864754-15-4 structure
Product Name:1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-
CAS No:864754-15-4
MF:C14H18BF3O3
MW:302.097135066986
CID:718687
PubChem ID:17749921
Update Time:2025-04-19

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-
    • 4,4,5,5-TETRAMETHYL-2-[3-(2,2,2-TRIFLUORO-ETHOXY)-PHENYL]-[1,3,2]DIOXABOROLANE
    • 4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]
    • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid pinacol ester
    • 1,3,2-dioxaborolane,4,4,5,5-tetramethyl-2-(3-(2,2,2-trifluoroethoxy)phenyl)-
    • SCHEMBL2450679
    • AKOS017558529
    • 864754-15-4
    • DTXSID90590081
    • PYNYSUPBDKBNOM-UHFFFAOYSA-N
    • Inchi: 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)19-9-14(16,17)18/h5-8H,9H2,1-4H3
    • InChI Key: PYNYSUPBDKBNOM-UHFFFAOYSA-N
    • SMILES: FC(COC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(F)F

Computed Properties

  • Exact Mass: 302.13000
  • Monoisotopic Mass: 302.13
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7A^2

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.92690
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